molecular formula C9H5ClO2 B2985382 3-Chloro-4-ethynylbenzoic acid CAS No. 1866562-06-2

3-Chloro-4-ethynylbenzoic acid

Cat. No. B2985382
CAS RN: 1866562-06-2
M. Wt: 180.59
InChI Key: ZQRDNRXPYNBFQB-UHFFFAOYSA-N
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Description

3-Chloro-4-ethynylbenzoic acid is a chemical compound with the CAS Number: 1866562-06-2 . It has a molecular weight of 180.59 . The IUPAC name for this compound is 3-chloro-4-ethynylbenzoic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-ethynylbenzoic acid is 1S/C9H5ClO2/c1-2-6-3-4-7 (9 (11)12)5-8 (6)10/h1,3-5H, (H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

3-Chloro-4-ethynylbenzoic acid is a powder with a molecular weight of 180.59 . and is stored at a temperature of 4 degrees .

Scientific Research Applications

Organic Synthesis Intermediates

3-Chloro-4-ethynylbenzoic acid serves as an intermediate in organic synthesis. Its carboxylic acid group can undergo condensation reactions with alcohols or amines to form esters or amides, respectively. Additionally, it can be reduced to the corresponding alcohol under certain conditions .

Click Chemistry

The ethynyl group in 3-Chloro-4-ethynylbenzoic acid is a functional group that participates in click chemistry reactions. This allows for the synthesis of five-membered nitrogen-containing heterocycles, which are valuable in pharmaceutical research and development .

Halogenation Reactions

This compound can be used in halogenation reactions where the ethynyl group’s acidic hydrogen is substituted with halogens under strong base conditions. This reaction is useful for the synthesis of various halogenated organic compounds .

Polymer Research

In polymer science, 3-Chloro-4-ethynylbenzoic acid can be utilized to introduce chloro and ethynyl functional groups into polymers. These functional groups can alter the physical properties of the polymers, such as thermal stability and solubility .

Material Science

The compound’s ability to form covalent bonds with other molecules makes it a candidate for creating advanced materials. For example, it can be used to modify the surface properties of materials or to create new types of composite materials .

Medicinal Chemistry

In medicinal chemistry, 3-Chloro-4-ethynylbenzoic acid can be used to synthesize small molecules with potential therapeutic effects. Its structural features can be incorporated into drug candidates to improve their efficacy or pharmacokinetic properties .

Bioconjugation

The compound’s reactive groups make it suitable for bioconjugation techniques, where it can be attached to biomolecules like proteins or nucleic acids. This is particularly useful in the development of targeted drug delivery systems .

Environmental Chemistry

3-Chloro-4-ethynylbenzoic acid can be used in environmental chemistry to study the degradation of chlorinated aromatic compounds. Understanding its breakdown can help in assessing the environmental impact of similar compounds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

3-chloro-4-ethynylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRDNRXPYNBFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethynylbenzoic acid

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